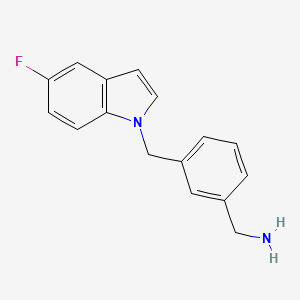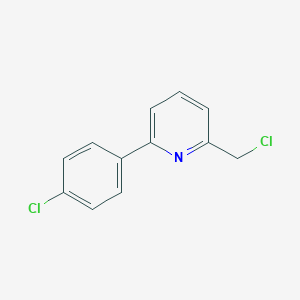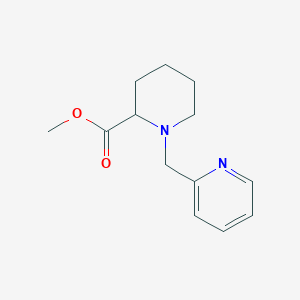
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate
Descripción general
Descripción
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate typically involves the reaction of pyridine derivatives with piperidine and carboxylic acid esters. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pyridin-2-ylmethyl-piperidine-2-carboxylic acid dihydrochloride
- Piperidine derivatives with different substituents on the pyridine ring
Uniqueness
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate is unique due to its specific ester functional group, which can be easily modified to produce a variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-7-3-5-9-15(12)10-11-6-2-4-8-14-11/h2,4,6,8,12H,3,5,7,9-10H2,1H3 |
Clave InChI |
RIKJQXYTDSEMTK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCCN1CC2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
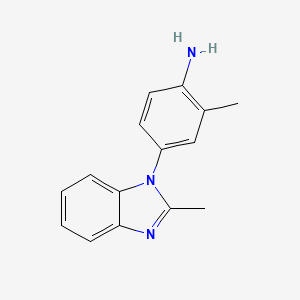
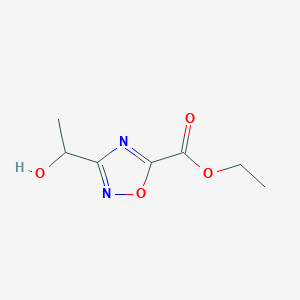
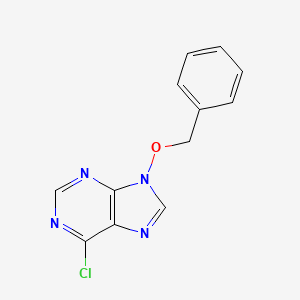
![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate](/img/structure/B8329276.png)

![1-Methyl-4-(4-nitrobenzoyl)[1,4]diazepane](/img/structure/B8329288.png)
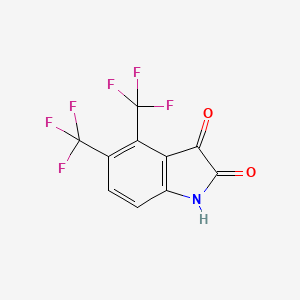
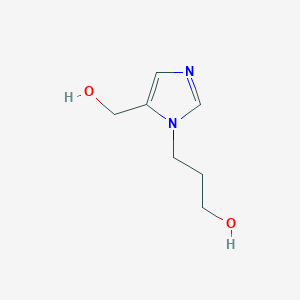
![(2S*,4R*)-4-{[tert-butyl(diphenyl)silyl]oxy}-2-fluorocyclohexanone](/img/structure/B8329302.png)
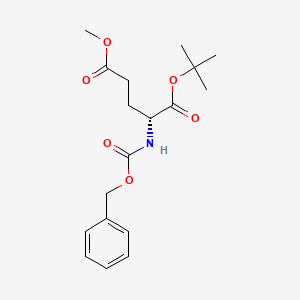
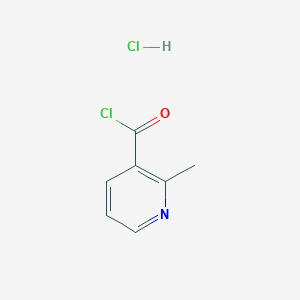
![Methyl 4-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8329349.png)
